molecular formula C10H10BrF2N B1384054 4-Bromo-N-cyclobutyl-3,5-difluoroaniline CAS No. 2015528-01-3

4-Bromo-N-cyclobutyl-3,5-difluoroaniline

Cat. No.: B1384054
CAS No.: 2015528-01-3
M. Wt: 262.09 g/mol
InChI Key: UHELRXDXTSDRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-cyclobutyl-3,5-difluoroaniline is a novel compound that has garnered attention in various scientific fields due to its unique physical and chemical properties. It is characterized by its molecular formula C10H10BrF2N and a molecular weight of 262.09 g/mol. This compound is primarily used for research purposes and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclobutyl-3,5-difluoroaniline typically involves the following steps:

    Cyclobutylation: The attachment of a cyclobutyl group to the nitrogen atom of the aniline.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps. The process is optimized for efficiency, cost-effectiveness, and environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclobutyl-3,5-difluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

4-Bromo-N-cyclobutyl-3,5-difluoroaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclobutyl-3,5-difluoroaniline involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets are still under investigation, but it is known to participate in reactions that modify its structure and function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-cyclobutyl-3,5-difluoroaniline: Unique due to the presence of both bromine and fluorine atoms.

    4-Bromo-N-cyclobutyl-3,5-dichloroaniline: Similar structure but with chlorine atoms instead of fluorine.

    4-Bromo-N-cyclobutyl-3,5-dimethylaniline: Similar structure but with methyl groups instead of fluorine.

Uniqueness

This compound is unique due to its specific combination of bromine, cyclobutyl, and difluoro groups. This combination imparts distinct physical and chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

4-bromo-N-cyclobutyl-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2N/c11-10-8(12)4-7(5-9(10)13)14-6-2-1-3-6/h4-6,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHELRXDXTSDRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=C(C(=C2)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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